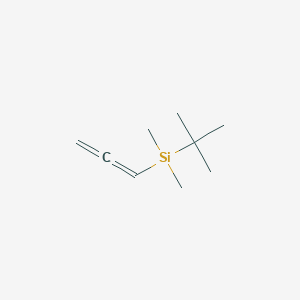

(tert-Butyldimethylsilyl)allene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

176545-76-9 |

|---|---|

Molecular Formula |

C9H18Si |

Molecular Weight |

154.32 g/mol |

InChI |

InChI=1S/C9H18Si/c1-7-8-10(5,6)9(2,3)4/h8H,1H2,2-6H3 |

InChI Key |

ZCPOUZASMFARBY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[Si](C)(C)C=C=C |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C=C=C |

Synonyms |

(t-Butyldimethylsilyl)allene |

Origin of Product |

United States |

Foundational Significance of Allene Chemistry in Contemporary Synthetic Methodologies

Allenes are a class of organic compounds characterized by the presence of two cumulative double bonds, resulting in a unique linear geometry and orthogonal π-systems. nih.govwikipedia.org This distinct electronic and structural arrangement imparts a rich and diverse reactivity profile, making allenes highly versatile building blocks in organic synthesis. nih.govrsc.org For many years, allenes were regarded as mere chemical curiosities, considered synthetically challenging to prepare and handle. wikipedia.org However, the perception of allenes has dramatically shifted over the past few decades, with these compounds now recognized as valuable intermediates for constructing complex molecules, including natural products, pharmaceuticals, and functional materials. nih.govrsc.org

The utility of allenes in synthesis is underscored by their participation in a wide array of chemical transformations. nih.gov These include various cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, as well as transition-metal-catalyzed processes. wikipedia.orgmdpi.com Allenes can also undergo cycloisomerization, epoxidation, and various addition reactions, further expanding their synthetic potential. nih.gov The ability of allenes to act as both nucleophiles and electrophiles, depending on the substitution pattern, adds another layer to their versatile reactivity. scripps.edu

Strategic Role of Silyl Moieties in Modulating Allene Reactivity

The introduction of a silyl (B83357) group, such as the tert-butyldimethylsilyl (TBS) group, onto an allene (B1206475) backbone has a profound impact on its reactivity and stability. Silylallenes, like (tert-Butyldimethylsilyl)allene, exhibit modified electronic properties and steric environments compared to their non-silylated counterparts, leading to unique and often highly selective chemical transformations.

One of the key roles of the silyl group is to influence the regioselectivity of reactions. For instance, in reactions involving cuprates, the regiochemical outcome of the addition to allenes can be controlled by the nature of the silyl substituent. rsc.org The bulky tert-butyldiphenylsilyl group, for example, directs the addition to a different position compared to the smaller phenyldimethylsilyl group. rsc.org This control is crucial for the selective synthesis of functionalized allylsilanes and vinylsilanes. rsc.org

Furthermore, the silyl group can facilitate reactions that are otherwise difficult to achieve. In certain Alder-ene reactions, the presence of a silyl substituent is critical for activating an allenic C(sp2)-H bond over a more conventional allylic C(sp3)-H bond. researchgate.net Computational studies have revealed that this unusual reactivity stems from the lower bond dissociation energy of the α-C(sp2)−H bond in silylallenes. researchgate.net

The silyl moiety can also act as a directing group and a precursor to other functional groups. In some transformations, the silyl group can migrate, leading to the formation of new structural motifs. For example, a 1,2-silyl rearrangement has been observed in gold-catalyzed reactions of 2-en-4-ynones with alkynylsilanes, yielding highly substituted silylallene derivatives. acs.orgacs.org Additionally, silylallenes can be converted into other valuable compounds, such as α-nitro-α,β-unsaturated silyl oximes through nitration. researchgate.net

The stability of the silyl group itself is an important consideration in synthesis. The tert-butyldimethylsilyl group is known for its moderate stability, allowing it to withstand a range of reaction conditions while being readily cleavable when desired. gelest.com This balance of stability and reactivity makes it a popular choice as a protecting group for various functional groups. gelest.comorgsyn.org

Historical Development and Pivotal Discoveries Pertaining to Tert Butyldimethylsilyl Allene

Established Synthetic Pathways to this compound

Myers and Zheng Protocol via Propargylic Alcohol Derivatives

A prominent and reliable method for the synthesis of silylallenes, including this compound, is the Myers and Zheng protocol. This procedure utilizes readily available propargylic alcohol derivatives as starting materials. wikipedia.orgnih.gov The core of this transformation involves a three-step sequence that begins with a Mitsunobu reaction. wikipedia.org

In this sequence, the propargylic alcohol is reacted with an arenesulfonylhydrazine, such as ortho-nitrobenzenesulfonylhydrazine, in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD). wikipedia.org This initial step is stereospecific and leads to the formation of a key intermediate. wikipedia.org Subsequent warming of this intermediate induces an elimination of arylsulfinic acid, which generates an unstable diazene (B1210634) species. wikipedia.org This reactive intermediate then undergoes a retro-ene reaction, extruding nitrogen gas to furnish the desired allene product. wikipedia.org The chirality of the starting propargylic alcohol directly influences the chirality of the resulting allene, making this a valuable method for asymmetric synthesis. wikipedia.orgnih.gov

A key advantage of using ortho-nitrobenzenesulfonylhydrazine is that it allows for a one-pot reaction, provided the reagents are added in the correct order. wikipedia.org Mechanistic studies have indicated that the diazene intermediate exists as a mixture of interconverting cis and trans isomers, with the cis isomer being the more reactive species leading to the allene. wikipedia.org

Mitsunobu Reaction-Enabled Approaches in Silylallene Preparation

The Mitsunobu reaction is a cornerstone of many synthetic routes to silylallenes. tcichemicals.comwikipedia.orgorganic-chemistry.org In a general sense, this reaction facilitates the conversion of a primary or secondary alcohol into a variety of other functional groups with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org The reaction typically employs triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism involves the initial formation of a betaine (B1666868) from the phosphine (B1218219) and the azodicarboxylate. tcichemicals.com This betaine then activates the alcohol, making it a good leaving group. organic-chemistry.org Subsequent nucleophilic attack by a suitable pronucleophile, which must have a pKa below 13, results in the formation of the desired product with inverted stereochemistry. wikipedia.orgresearchgate.net The order of reagent addition can be crucial for the success of the reaction. wikipedia.org

In the context of silylallene synthesis, the Mitsunobu reaction is often used to couple a propargylic alcohol with a nucleophile, initiating a sequence that ultimately leads to the allene structure. nih.govmdpi.com The versatility of the Mitsunobu reaction allows for the introduction of various functionalities, and its stereospecific nature is highly advantageous in the synthesis of chiral allenes. organic-chemistry.orgmdpi.com

| Reagent/Condition | Role in Mitsunobu Reaction |

| Triphenylphosphine (PPh3) | Activates the alcohol by forming a phosphonium (B103445) intermediate. organic-chemistry.org |

| Diethyl azodicarboxylate (DEAD) | Acts as an oxidizing agent and facilitates the formation of the betaine intermediate. tcichemicals.com |

| Propargylic Alcohol | The substrate that is converted into the allene. nih.gov |

| Pronucleophile | Displaces the activated alcohol to form the new bond. organic-chemistry.org |

Alternative Methodologies for Silylallene Construction

Synthesis from Silylketenes

An alternative and convergent approach to silylallenes involves the alkylidenation of silylketenes. nih.gov This method offers the potential for significant molecular diversity in the final allene product. nih.gov The reaction typically involves the condensation of a silylketene with a phosphorus ylide. nih.gov

Historically, these reactions were limited to unsubstituted silylketenes and stabilized or semi-stabilized ylides. nih.gov However, recent advancements have expanded the scope to include substituted silylketenes, which can be prepared via the rhodium(II)-mediated rearrangement of silylated diazoketones. nih.gov This has enabled the synthesis of a wider range of 1,3-disubstituted and 1,3,3-trisubstituted allenylsilanes. nih.gov

While non-stabilized phosphorus ylides often lead to decomposition of the silylketene, the use of titanium-based methylenating reagents has proven successful for the simple methylenation of silylketenes, providing access to 1-substituted allenylsilanes. nih.gov

Organometallic Reagent-Mediated Transformations (e.g., Silylcuprate Strategy)

Organometallic reagents, particularly organocuprates (also known as Gilman reagents), play a significant role in the synthesis of silylallenes. scribd.comnumberanalytics.commasterorganicchemistry.com These reagents, with the general formula R₂CuLi, are prepared by reacting an organolithium reagent with a copper(I) salt. numberanalytics.commasterorganicchemistry.com

One key strategy involves the silylcupration of acetylenes. researchgate.net For instance, the reaction of certain acetylenic compounds with a silylcuprate reagent can lead to the formation of cyclic allene products. researchgate.net Organocuprates can also react with propargylic electrophiles, such as propargyl methanesulfinates, to yield allenes. wikipedia.org These reactions often proceed with high regioselectivity and can be used to introduce a variety of alkyl and aryl groups. scribd.comresearchgate.net The reaction of chiral propargylic phosphates with organoboron compounds, catalyzed by copper, allows for the asymmetric synthesis of trisubstituted allenes with excellent transfer of chirality.

| Organometallic Reagent | Application in Silylallene Synthesis |

| Silylcuprates | Addition to acetylenes and propargylic electrophiles. researchgate.netwikipedia.org |

| Organolithium Reagents | Precursors for organocuprates. numberanalytics.commasterorganicchemistry.com |

| Grignard Reagents | Can be used in copper-catalyzed reactions to form allenes. organic-chemistry.org |

Isomerization and Rearrangement-Based Syntheses of Silylallenes

Isomerization and rearrangement reactions provide another avenue for the synthesis of silylallenes. nih.govnumberanalytics.comnumberanalytics.com A notable example is the stereospecific isomerization of chiral propargylsilanes to the corresponding chiral allenylsilanes, which can be catalyzed by platinum. organic-chemistry.org The precursor propargylsilanes can be synthesized through methods like the copper-catalyzed deconjugative addition of silicon nucleophiles to enyne-type acceptors. organic-chemistry.org

Furthermore, rearrangement reactions of allylic silanols, mediated by reagents like Hg(OTf)₂, can lead to the formation of various organomercurial products which can be precursors or related to silylallene structures. nih.govrsc.org These types of rearrangements often proceed through complex mechanistic pathways involving discrete organometallic intermediates. nih.gov The ability to control these rearrangements offers a powerful tool for constructing complex molecular architectures. numberanalytics.comnumberanalytics.com

More recently, B(C₆F₅)₃-catalyzed isomerization of readily available allyl silanes has been shown to produce alkenyl silanes, which can then be used in subsequent coupling reactions. nih.gov

Hydrofunctionalization Reactions of this compound

The hydrofunctionalization of allenes represents a highly atom-economical strategy for the synthesis of valuable and structurally diverse allylic compounds. acs.org This class of reactions involves the addition of an H–X molecule (where X can be a silyl, boryl, amino, or other functional group) across one of the carbon-carbon double bonds of the allene moiety. Compared to classical methods like the Tsuji-Trost allylic substitution, metal-catalyzed hydrofunctionalization avoids the need for pre-functionalized starting materials, thereby offering a more direct and efficient pathway to functionalized allylic structures. acs.org For a substituted allene such as this compound, these reactions provide a powerful tool for introducing additional functionality with high levels of control over regioselectivity and stereoselectivity.

Metal-Catalyzed Hydrosilylation of Allenes

Metal-catalyzed hydrosilylation of allenes is a direct and atom-economical method for preparing synthetically versatile allylsilanes and vinylsilanes. researchgate.net The reaction involves the addition of a hydrogen atom and a silyl group to the allene backbone. However, a significant challenge in allene hydrosilylation is controlling the selectivity, as the reaction can potentially yield up to six different isomeric products. researchgate.net The development of catalytic systems that can precisely control both the site of addition (regioselectivity) and the resulting geometry of the double bond (stereoselectivity) is a key focus of research. rsc.orgnih.gov Depending on the catalyst and reaction conditions, hydrosilylation can occur at the C1-C2 bond (1,2-hydrosilylation) or the C2-C3 bond (2,3-hydrosilylation), leading to different constitutional isomers. nih.gov

The control of regio- and stereoselectivity in the hydrosilylation of allenes is highly dependent on the choice of metal catalyst and the substitution pattern of the allene substrate. researchgate.netnih.gov Different catalytic systems have been developed to favor specific isomeric products.

For instance, nickel-catalyzed systems have been shown to be effective for the 2,3-hydrosilylation of 1,1-disubstituted allenes, selectively producing linear allylsilanes. rsc.orgnih.gov The stereochemistry of the resulting allylsilane ((Z) or (E)) can be precisely controlled by the choice of ligand. rsc.org Molybdenum-based catalysts, such as Mo(CO)₆, also promote the hydrosilylation of terminal allenes to yield linear allylsilanes, often with moderate to good Z-selectivity. researchgate.netacs.org

In contrast, copper catalysis can lead to different outcomes. While some copper-catalyzed systems are used for the synthesis of (E)-allylsilanes from terminal allenes researchgate.net, copper(II) catalysis in the presence of a picoline ligand has been employed for the hydrosilylation of activated allenes, such as allenoates, to afford vinylsilanes with high (E)-selectivity. nih.gov Ruthenium alkylidene catalysts have also been utilized, where ligand choice can selectively provide either (E)-vinylsilanes or β-alkylsilanes. organic-chemistry.org The substrate's substitution pattern is also a critical factor; monosubstituted allenes under certain nickel-catalyzed conditions can yield branched allylsilanes from 1,2-hydrosilylation, highlighting the influence of substituents on regioselectivity. nih.gov

Ligand design plays a pivotal role in directing the selectivity of metal-catalyzed hydrosilylation of allenes. The steric and electronic properties of the ligands coordinated to the metal center can create a specific environment that favors one reaction pathway over others, thereby controlling both regio- and stereochemical outcomes. rsc.orgorganic-chemistry.org

A prominent example is the nickel-catalyzed 2,3-hydrosilylation of 1,1-disubstituted allenes, where stereoselectivity is dictated by the ligand. researchgate.netrsc.org The use of phenyl dibenzophosphole as a ligand results in the selective formation of (Z)-allylsilanes, whereas employing the bulkier tricyclohexylphosphine (B42057) ligand favors the production of (E)-allylsilanes. researchgate.netrsc.org This control is attributed to a combination of ligand-induced steric effects and non-covalent interactions within the catalytic intermediate. rsc.org

Similarly, in ruthenium-catalyzed reactions of vinylarenes, varying the L- and X-type ligands on the ruthenium alkylidene catalyst allows for selective access to either (E)-vinylsilanes or β-alkylsilanes. organic-chemistry.org Bulky ligands can influence product selectivity by sterically hindering processes like β-hydride elimination. organic-chemistry.org These findings underscore the power of ligand modification as a tool for tuning catalytic activity and achieving high selectivity in the synthesis of specific organosilicon products.

| Ligand | Major Product Isomer | Controlling Factor |

|---|---|---|

| Phenyl dibenzophosphole | (Z)-allylsilane | Ligand-induced steric and non-covalent interactions |

| Tricyclohexylphosphine | (E)-allylsilane | Ligand-induced steric hindrance |

Several mechanistic pathways have been proposed for the metal-catalyzed hydrosilylation of allenes, with the operative mechanism often depending on the specific metal, its oxidation state, and the ligands involved.

Redox-Neutral Ni(II) Catalytic Cycle: For the nickel-catalyzed 2,3-hydrosilylation of 1,1-disubstituted allenes, a redox-neutral Ni(II) cycle is proposed, rather than a Ni(0)/Ni(II) cycle. nih.gov The mechanism is thought to begin with the formation of a nickel hydride (Ni–H) intermediate via transmetalation between a Ni(II) precursor and the silane (B1218182). This is followed by insertion of the allene into the Ni-H bond and subsequent reductive elimination to yield the allylsilane product. nih.gov

Molybdenum-Catalyzed Pathway: In the molybdenum-catalyzed hydrosilylation to form linear allylsilanes, a proposed mechanism involves a concerted hydromolybdation/Si–H oxidative addition from a Mo(CO)₄/allene/silane complex. acs.org This step forms a π-allyl molybdenum intermediate, which, after potential isomerization to a more stable form, undergoes reductive elimination at the less sterically hindered allyl carbon to afford the final product. acs.org

Kinetic vs. Thermodynamic Control: In some systems, the observed selectivity is a result of kinetic control. For instance, in a copper-catalyzed reaction producing (E)-allylsilanes, mechanistic studies revealed that the E-selectivity is kinetically controlled by the catalyst and is not due to the thermodynamic isomerization of an initially formed (Z)-isomer. researchgate.net

Other Pathways: While the modified Chalk-Harrod mechanism (involving oxidative addition of the silane to the metal center) is common for platinum-group catalysts researchgate.net, other metals operate differently. Manganese-catalyzed hydrosilylation, for example, is believed to proceed via the generation of an active Mn(I) intermediate through the dissociation of a CO ligand and substrate coordination. chemrxiv.org

Stereoselective Silaboration of Terminal Allenes

The silaboration of allenes is a powerful hydrofunctionalization reaction that introduces both a silicon and a boron functional group across a double bond in a single, atom-economical step. researchgate.net This transformation yields silyl- and boryl-functionalized compounds, which are highly valuable synthetic building blocks due to the distinct and predictable reactivity of the C-Si and C-B bonds. acs.orgnih.gov The differential reactivity allows for the stepwise derivatization of these groups with high stereospecificity, enabling the synthesis of complex molecules. researchgate.netacs.org

A highly effective method for the silaboration of terminal allenes employs a copper(I) catalyst, which directs the reaction with exceptional levels of regio- and stereoselectivity. acs.orgacs.org This process typically reacts a terminal allene with a silylborane reagent in the presence of a Cu(I) salt and an alkoxide base. acs.org The reaction proceeds under mild conditions to produce allylic boronates that feature an alkenyl silane structure. researchgate.netacs.org Remarkably high selectivity is often achieved, with products obtained in high yields and excellent E/Z ratios (often >95:5). acs.org

The proposed catalytic cycle for this transformation begins with the formation of a copper(I) alkoxide intermediate from the copper salt and base. acs.org This intermediate undergoes σ-bond metathesis with the silylborane to generate a key silyl copper(I) species. The nucleophilic silyl group on the copper then attacks the electrophilic central carbon of the terminal allene. This is followed by a borylation step that delivers the final product and regenerates the active silyl copper(I) intermediate. acs.org

Optimization studies have shown that the choice of copper(I) salt is crucial for achieving high yield and selectivity. For the reaction of phenethyl allene, Copper(I) iodide (CuI) was found to give the desired product in excellent yield and high regioselectivity. acs.orgnih.gov

| Copper(I) Salt | Base | Yield (%) | Regioselectivity (Product:Byproduct) |

|---|---|---|---|

| CuI | KOBu-t | 97 | 96:4 |

| CuCl | KOBu-t | 49 | >99:1 |

| CuOAc | KOBu-t | 94 | 97:3 |

Stepwise Derivatization of Silyl and Boryl Groups in Silaborated Products

The silaboration of allenes, including this compound, provides a direct and atom-economical route to access versatile synthons containing both silicon and boron moieties. acs.org These resulting silyl and boryl groups can be selectively functionalized in a stepwise manner, allowing for the introduction of various substituents with high control over the final product's stereochemistry. acs.org

A copper(I)-catalyzed silaboration of terminal allenes has been developed that yields products with an allylic boronate and an alkenyl silane structure. acs.org This reaction exhibits high regio- and stereoselectivity. acs.org The resulting vinylsilane-containing allylboronates are valuable intermediates, as the silyl and boryl groups can be transformed into other functional groups. acs.org For instance, the boryl group can undergo oxidation to an alcohol, while the silyl group can be protodesilylated or used in cross-coupling reactions. This stepwise derivatization allows for the synthesis of complex molecules from simple allene precursors.

In a palladium-catalyzed approach, the silaboration of allenes with a silylborane in the presence of an organic iodide as an initiator leads to the formation of 2-silylallylboronates with high regio- and stereoselectivity. acs.org The silyl group consistently adds to the central carbon of the allene, and the boryl group to the unsubstituted terminal carbon, resulting in predominantly the E-isomer. acs.org These silaborated products can be further functionalized. For example, they can react with aldehydes in a one-pot synthesis to produce homoallylic alcohols with excellent syn-selectivity. acs.org This demonstrates the utility of the silaborated intermediates in tandem reactions, where the boryl group reacts in situ.

The ability to perform selective transformations on either the C-B or C-Si bond is a key advantage of these intermediates. The differential reactivity of the boryl and silyl groups allows for orthogonal functionalization, providing a powerful tool for the construction of stereodefined and highly substituted alkenes. researchgate.net

Table 1: Stepwise Derivatization of Silaborated Products

| Catalyst/Reagent | Allene Substrate | Silaborating Agent | Product | Subsequent Derivatization | Ref |

| Copper(I) catalyst | Terminal allenes | Silylborane | Allylic boronate and alkenyl silane | Oxidation of boryl group, protodesilylation of silyl group | acs.org |

| Palladium(dba)₂ / organic iodide | Monosubstituted aryl and alkylallenes | 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl acs.orgresearchgate.netnih.govdioxaborolane | 2-Silylallylboronates | One-pot reaction with aldehydes to form homoallylic alcohols | acs.org |

Related Hydrofunctionalization Approaches

A significant advancement in the hydroarylation of allenes involves a one-pot tandem sequence of regioselective hydrosilylation followed by a palladium-catalyzed cross-coupling reaction. nih.govnih.gov This methodology provides access to functionalized 1,1-disubstituted alkenes with excellent regiocontrol, which is primarily determined by the choice of the N-heterocyclic carbene (NHC) ligand in the initial hydrosilylation step. nih.govnih.gov

The process begins with the hydrosilylation of the allene. By carefully selecting the NHC ligand, the reaction can be directed to favor the formation of either the allylsilane or the alkenylsilane. nih.gov For the synthesis of branched 1,1-disubstituted alkenes, conditions are optimized to selectively produce the alkenylsilane intermediate. nih.gov

Following the hydrosilylation, a palladium(0)-catalyzed cross-coupling reaction is carried out in the same pot with an aryl or heteroaryl iodide. nih.gov This step proceeds efficiently, typically within 30 minutes, to yield the desired hydroarylation product without the need to isolate the intermediate alkenylsilane. nih.gov Notably, the regioselectivity established in the hydrosilylation step is maintained throughout the cross-coupling reaction, preventing the formation of isomeric byproducts. nih.govnih.gov This one-pot procedure is advantageous as it simplifies the synthetic process and avoids potential issues with the stability or isolation of the alkenylsilane. nih.gov

Table 2: One-Pot Regioselective Allene Hydroarylation

| Step | Catalyst/Reagents | Intermediate/Product | Key Feature | Ref |

| 1. Hydrosilylation | Palladium catalyst with NHC ligand | Alkenylsilane | Regioselectivity controlled by NHC ligand | nih.gov |

| 2. Cross-Coupling | Palladium(0) catalyst, aryl/heteroaryl iodide | 1,1-Disubstituted alkene | Preservation of regioselectivity, one-pot procedure | nih.govnih.gov |

While direct asymmetric O-hydroximation of this compound is not extensively detailed in the provided search results, the broader context of asymmetric reactions involving allene intermediates provides valuable insights. Strained cyclic allenes, which are transient and highly reactive, can be intercepted in catalytic asymmetric reactions to generate enantioenriched products. nih.gov

In one such study, racemic cyclic allene intermediates were subjected to a nickel-catalyzed asymmetric reaction. nih.gov The mechanism for achieving absolute stereochemistry was found to be complex, involving either kinetic differentiation of the allene enantiomers or desymmetrization of an intermediate π-allylnickel complex. nih.gov Computational studies supported a pathway involving initial stereoselective olefin insertion, followed by a loss of the initial stereochemical information and subsequent re-introduction of absolute stereochemistry through the desymmetrization of the π-allylnickel complex. nih.gov

These findings highlight the potential for developing catalytic asymmetric transformations of allenes, including this compound. The principles of stereocontrol demonstrated with strained cyclic allenes could potentially be adapted for acyclic silylallenes, opening avenues for the enantioselective synthesis of complex molecules from allene precursors. nih.gov

Cycloaddition Chemistry of this compound

Intermolecular Cycloadditions for Novel Cyclic Compound Synthesis

This compound is a versatile substrate in intermolecular cycloaddition reactions for the synthesis of a variety of cyclic and heterocyclic compounds. The unique electronic and steric properties of the tert-butyldimethylsilyl group can influence the regioselectivity and stereoselectivity of these transformations.

One of the most common types of cycloadditions involving allenes is the [2+2] cycloaddition. These reactions, which can be promoted by thermal or photochemical conditions, lead to the formation of four-membered rings. bg.ac.rs For instance, the photochemical [2+2] cycloaddition of allenes with other alkenes is a powerful method for constructing cyclobutane (B1203170) rings. nih.gov The presence of the bulky tert-butyldimethylsilyl group can be expected to direct the regiochemical outcome of such cycloadditions.

Allenes can also participate in [3+2] cycloadditions. For example, a rhodium-catalyzed intramolecular [3+2] cycloaddition of 1-allene-vinylcyclopropanes has been developed to construct fused bicyclic systems containing a five-membered ring. pku.edu.cn While this is an intramolecular example, it demonstrates the ability of the allene moiety to act as a three-carbon component in cycloadditions. In intermolecular settings, allenes can react with 1,3-dipoles to form five-membered heterocyclic rings. nih.gov The regioselectivity of these 1,3-dipolar cycloadditions with unsymmetrical allenes is a key consideration. nih.gov

Furthermore, allenes are competent dienophiles in [4+2] Diels-Alder cycloadditions. Strained cyclic allenes have been shown to readily undergo Diels-Alder reactions with dienes to form complex polycyclic scaffolds. sci-hub.stescholarship.org Although this compound is not a strained cyclic allene, it can still participate in Diels-Alder reactions, particularly with electron-rich dienes, where the silyl group can influence the facial selectivity of the cycloaddition.

Table 3: Intermolecular Cycloadditions of Allenes

| Cycloaddition Type | Reaction Partners | Product | Key Features | Ref |

| [2+2] Cycloaddition | Allene + Alkene | Cyclobutane | Photochemically or thermally induced. | bg.ac.rsnih.gov |

| [3+2] Cycloaddition | Allene + 1,3-Dipole | Five-membered heterocycle | Construction of heterocyclic rings. | nih.gov |

| [4+2] Cycloaddition | Allene + Diene | Cyclohexene derivative | Formation of six-membered rings. | sci-hub.stescholarship.org |

Intramolecular Cycloadditions

Intramolecular cycloadditions of substrates containing a this compound moiety offer a powerful strategy for the rapid construction of complex bicyclic and polycyclic frameworks. bg.ac.rs The tether connecting the allene to the other reacting partner plays a crucial role in determining the feasibility and outcome of the cycloaddition.

Intramolecular [2+2] cycloadditions of allenes are particularly well-studied. For example, the thermal intramolecular [2+2] cycloaddition of allene-enynes can lead to the formation of bicyclo[4.2.0]octane derivatives. bg.ac.rsrsc.org The regioselectivity of this cycloaddition, i.e., whether the proximal or distal double bond of the allene reacts, can be influenced by the reaction conditions and the nature of the catalyst if one is employed. bg.ac.rs Visible light photocatalysis has also been used to promote intramolecular [2+2] cycloadditions of allenes, offering a mild and selective method for the synthesis of bicyclic systems. bg.ac.rs

Intramolecular ketene-allene [2+2] cycloadditions have been reported to yield bicyclo[3.2.0]heptanones and bicyclo[3.1.1]heptanones. nih.gov The regioselectivity of these reactions was found to be dependent on the substitution pattern of the allene. nih.gov

In addition to [2+2] cycloadditions, intramolecular [3+2] cycloadditions are also possible. As mentioned previously, rhodium-catalyzed intramolecular [3+2] cycloadditions of 1-allene-vinylcyclopropanes have been successfully employed to synthesize fused bicyclic 5/5 and 6/5 ring systems with a quaternary carbon at the bridgehead position. pku.edu.cn

The presence of the tert-butyldimethylsilyl group in these intramolecular cycloadditions can be advantageous. It can serve as a bulky steering group to control diastereoselectivity and can also be retained in the product for further synthetic manipulations.

Mechanistic Aspects of Allene Cycloaddition Pathways

The cycloaddition reactions of allenes, including silyl-substituted variants like this compound, represent a powerful tool for the synthesis of cyclic compounds. lookchem.comsinica.edu.tw These reactions can proceed through various mechanistic pathways, largely dependent on the nature of the reacting partners and the reaction conditions. sinica.edu.twnih.gov

Generally, cycloaddition reactions are concerted processes, meaning bond formation occurs simultaneously without the formation of a distinct intermediate. sinica.edu.twlibretexts.org This is characteristic of pericyclic reactions, which are governed by the principles of orbital symmetry. sinica.edu.tw The feasibility of a concerted cycloaddition is often analyzed using Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. sinica.edu.tw

In the context of allenes, they can participate in several modes of cycloaddition, including [2+2] and [4+2] (Diels-Alder) reactions. libretexts.orgnih.gov The specific pathway is influenced by factors such as the substitution pattern on the allene and the electronic properties of the other reactant. nih.govrsc.org For instance, in intramolecular reactions of allene-tethered arynes, the substitution on the allene dictates whether an Alder-ene reaction or a [2+2] cycloaddition is favored. rsc.org

While many cycloadditions are concerted, some may proceed through a stepwise mechanism involving the formation of an intermediate. libretexts.org This is particularly true for reactions that are promoted by light (photochemical cycloadditions) or catalyzed by Lewis acids. sinica.edu.tworganic-chemistry.org Theoretical studies on the cycloaddition of silylenes with other molecules have indicated concerted mechanisms leading to three-membered rings. researchgate.net Similarly, computational investigations into the reaction of silylene silylene with acetaldehyde (B116499) have elucidated multiple competitive pathways, including the formation of four-membered ring intermediates that can further react to form spiro-heterocyclic compounds. researchgate.net

Radical pathways can also be involved in cycloaddition reactions of allenes, especially when reacting with partners containing π-bonds, leading to the formation of complex polycyclic structures. nih.govsigmaaldrich.com The regioselectivity of radical additions to allenes is influenced by the substitution pattern of the allene and the nature of the radical species. nih.gov

Electrophilic and Radical Transformations of Silylallenes

Stereoselective Epoxidation of Silyl-Substituted Allenes

The epoxidation of silyl-substituted allenes is a significant transformation that allows for the controlled introduction of functionality. The presence of the silyl group plays a crucial role in directing the stereochemical outcome of the reaction.

The epoxidation of silyl-substituted allenes, such as those bearing a tert-butyldimethylsilyl group, with reagents like dimethyldioxirane (B1199080) (DMDO), can lead to the formation of spirodiepoxides with a high degree of facial selectivity. nih.govnih.gov The silyl group directs the initial epoxidation to the proximal double bond of the allene with high diastereoselectivity (dr > 20:1). nih.gov The subsequent epoxidation of the resulting allene oxide also proceeds with good stereoselectivity (dr ≈ 10:1), ultimately yielding the spirodiepoxide. nih.gov

The stereochemical outcome of the second epoxidation is influenced by the structure of the allene, as well as the solvent and oxidant used. nih.gov For instance, using DMDO in chlorinated solvents or tert-butanol (B103910) results in excellent selectivity for the first oxidation. nih.gov A proposed steric model suggests that the oxidant preferentially approaches from the side of the smaller substituent on the non-reacting terminus of the allene or allene oxide. nih.gov

Table 1: Stereoselectivity in the Epoxidation of a Silyl-Substituted Allene

| Reactant | Oxidant | Solvent | Product | Diastereomeric Ratio (dr) | Reference |

| Silyl substituted allene 5 | DMDO | Chloroform | Spirodiepoxide 6 | 10:1 | nih.gov |

This table illustrates the high diastereoselectivity achieved in the formation of spirodiepoxide 6 from the corresponding silyl-substituted allene.

Silyl-substituted spirodiepoxides exhibit notable regioselectivity in their subsequent ring-opening reactions. nih.gov Unlike their non-silyl counterparts, which can undergo solvolytic ring-opening in alcohols, silyl-substituted spirodiepoxides are stable under these conditions. nih.gov

However, they can undergo selective nucleophilic attack. For example, treatment of a silyl-substituted spirodiepoxide with benzoic acid results in the selective formation of an α-hydroxy-α′-benzoyl ketone in high yield. nih.gov This indicates that the silyl group directs the nucleophilic attack to the silyl terminus. nih.gov

Furthermore, these spirodiepoxides can undergo eliminative ring-opening to form enones. nih.gov This transformation can be effected by both Brønsted and Lewis acids in polar solvents. nih.gov

Table 2: Regioselective Ring Opening of Silyl-Substituted Spirodiepoxides

| Spirodiepoxide Derivative | Reagent | Product Type | Reference |

| From allene 5 | Benzoic acid | α-hydroxy-α′-benzoyl ketone | nih.gov |

| From allenes 5, 14, and 15 | Brønsted or Lewis Acids | Enone | nih.gov |

This table summarizes the regioselective outcomes of nucleophilic and eliminative ring-opening reactions of spirodiepoxides derived from silylallenes.

Alder-Ene Reactions Involving Silylallenes

The Alder-ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.org Silylallenes can participate in a unique variant of this reaction.

A notable feature of silylallenes is their ability to undergo facile and selective Alder-ene reactions that involve the activation of an allenic C(sp²)–H bond over a typically more reactive allylic C(sp³)–H bond. researchgate.netnih.gov The presence of the silyl substituent is critical for this observed reactivity and selectivity. researchgate.netnih.gov In contrast, the corresponding alkyl-substituted allenes exhibit different reaction profiles. researchgate.netnih.gov

Computational studies have revealed that the origin of this unusual reactivity lies in the lower bond dissociation energy of the α-C(sp²)–H bond in silylallenes compared to their non-silylated counterparts. researchgate.netnih.gov This facile activation of the allenic C-H bond has been demonstrated in reactions with azodicarboxylates. nih.gov

In addition to Alder-ene reactions, the activation of the allenic C(sp²)–H bond in silylallenes has been utilized in other transformations. For instance, treatment of silylallenes with a copper(I) chloride catalyst, N-hydroxyphthalimide, and a terminal oxidant leads to the oxidative dimerization of the silylallenes, forming head-to-head dimers. acs.orgacs.org

Formal Ene Reactions with Triplet Molecular Oxygen

A facile formal ene reaction of trisubstituted silylallenes, including this compound, with triplet molecular oxygen has been described, which involves the cleavage of a H–C(sp²) bond. rsc.orgrsc.org For this formal ene reaction to proceed, the presence of the silyl substituent is critical to induce the formation of peroxide. rsc.orgrsc.org Density functional theory (DFT) calculations have shown a significant weakening of the allenic C(sp²)–H bond by the α-silyl group, facilitating the reaction. rsc.orgrsc.org

The ene reaction is characterized by the activation of an allylic C-H bond by an enophile, where the H-C bond is replaced with a C-C or C-X (where X can be O, N) bond, accompanied by a transposition of the double bond. rsc.org While singlet oxygen is a known good enophile in ene reactions involving allylic C(sp³)–H bonds, the reaction of silylallenes with triplet molecular oxygen represents a formal ene reaction involving an allenic H–C(sp²) bond to produce a propargylic peroxide. rsc.orgwikipedia.org

Experimental evidence suggests the involvement of triplet oxygen through its diradical nature, as the reaction proceeds in the dark and is inhibited by radical scavengers. rsc.org The proposed mechanism involves the formation of a propargylic radical that reacts with an oxygen-centered radical at a rate faster than other potential side reactions. rsc.org

The reaction demonstrates applicability across various ring sizes for cyclic silylallenes, with five and six-membered rings providing peroxides at similar rates. rsc.org However, the reaction time can be influenced by the presence of other functional groups within the allene structure, as seen with double bond and epoxide-containing eight-membered ring allenes which showed slower conversion rates. rsc.org

Table 1: Reaction of Various Cyclic Silylallenes with Triplet Molecular Oxygen

| Entry | Substrate (Allene) | Product (Peroxide) | Reaction Time (h) |

| 1 | 3a (Five-membered ring) | 4a | 3 |

| 2 | 3b (Six-membered ring) | 4b | 3 |

| 3 | 3c (Six-membered ring) | 4c | 3 |

| 4 | 3d (Six-membered ring) | 4d | 3 |

| 5 | 3e (Seven-membered ring) | 4e | 3 |

| 6 | 3f (Seven-membered ring) | 4f | 3 |

| 7 | 3g (Eight-membered ring) | 4g | 3 |

| 8 | 3h (Eight-membered ring with double bond) | 4h | 96 |

| 9 | 3i (Eight-membered ring with epoxide) | 4i | 72 |

This table is based on data presented in the referenced literature and illustrates the effect of ring size and functional groups on the reaction time. rsc.org

Cross-Coupling Methodologies Utilizing this compound Derivatives

Applications in Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental in synthetic chemistry for forming carbon-carbon bonds. nih.govnih.gov Organosilicon compounds, including derivatives of this compound, have emerged as valuable reagents in these transformations due to their low cost, low toxicity, and high stability. nih.gov A significant advancement in this area is the development of palladium-catalyzed cross-coupling reactions that utilize organosilanols and their corresponding silanolates, which circumvents the need for fluoride (B91410) activators. nih.gov

Specifically, sodium salts of allyldimethylsilanol and 2-butenyldimethylsilanol participate in palladium-catalyzed cross-coupling with a range of aryl bromides, yielding allylated and crotylated arenes. nih.gov These reactions generally exhibit high γ-site selectivity, which can be further enhanced by using π-acidic ligands like dba. nih.gov The use of pure sodium (E)-2-butenyldimethylsilanolate has been shown to improve this selectivity. nih.gov

Furthermore, the silyl-Negishi reaction, a palladium-catalyzed cross-coupling between secondary zinc organometallics and silicon electrophiles, provides a direct route to alkyl silanes. nih.govorganic-chemistry.org The success of this reaction is highly dependent on the choice of ligand, with the DrewPhos ligand being particularly effective at suppressing isomerization and promoting efficient and selective cross-coupling. nih.govorganic-chemistry.org This methodology is robust, scalable, and compatible with a variety of zinc and silicon substrates, including those that are sterically hindered. organic-chemistry.org

Silicon-Assisted Intramolecular Cyclization Reactions

Lewis Acid-Mediated Cyclizations Terminated by Allylsilane Moieties

Lewis acid-mediated intramolecular cyclizations of oxoallylsilanes bearing a bulky tert-butyldiphenylsilyl group can proceed through two distinct pathways: an allylsilane-terminated cyclization involving silicon elimination or an ene reaction that retains the silyl group. nih.govresearchgate.netacs.org The choice of pathway is dependent on the availability of a hydrogen atom beta to the carbonyl group for removal in an ene-type process. nih.govacs.org When the allylsilane-terminated pathway is favored, it leads to the formation of unsaturated cyclopentanols. nih.govresearchgate.netacs.org

These cyclizations are highly selective. nih.govacs.org The starting oxoallylsilanes can be synthesized from the reaction of tert-butyldiphenylsilylcopper with allene, which forms an allylsilane-vinylcopper intermediate, followed by treatment with α,β-unsaturated ketones. nih.govresearchgate.netacs.org

In related systems, the intramolecular additions of allyl- and prop-2-ynyl-silanes to enones and dienones are influenced by the terminal group. rsc.org Cyclizations promoted by Lewis acids such as EtAlCl₂ or TiCl₄ show that allylsilane moieties lead to 1,6-addition products, while prop-2-ynylsilane results in 1,4-addition. rsc.org

Acid-Catalyzed Cyclization of Allylsilyl Alcohols for Heterocyclic Ring Formation

A selective method for synthesizing disubstituted dihydropyrans involves the silyl-Prins cyclization of Z-vinylsilyl alcohols mediated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net This reaction is characterized by its broad substrate scope and short reaction times. researchgate.net

Stereocontrolled Creation of Quaternary and Vicinal Tertiary Stereocenters

The stereocontrolled creation of quaternary and vicinal tertiary stereocenters is a significant challenge in organic synthesis. ethz.chresearchgate.netnih.gov Iridium-catalyzed asymmetric allylic alkylation has emerged as a powerful tool for this purpose. ethz.chnih.govorganic-chemistry.orgnih.gov One notable application involves the enantioconvergent alkylation of racemic, tertiary α-allenyl alcohols with tetrasubstituted silyl ketene (B1206846) acetals. ethz.chorganic-chemistry.org This reaction, cocatalyzed by a chiral Ir-(phosphoramidite,olefin) complex and La(OTf)₃, produces β-allenyl ester products with vicinal quaternary centers in good yields and with excellent enantioselectivity. ethz.chorganic-chemistry.org This represents the first use of allenylic substitution for the enantioselective construction of vicinal quaternary centers. ethz.ch

Another approach utilizes the Ir-catalyzed asymmetric allylic alkylation of cyclic β-ketoesters to create vicinal tertiary and all-carbon quaternary centers in a single step with high regio-, diastereo-, and enantiocontrol. nih.gov By employing a 2-(trimethylsilyl)-ethyl β-ketoester, sequential catalyst-controlled α-allylic alkylations can be performed, allowing for the selective formation of either diastereomer of the product. nih.gov

Catalytic Systems and Ligand Effects in Tert Butyldimethylsilyl Allene Transformations

Palladium-Catalyzed Processes

Palladium catalysts are instrumental in a variety of transformations involving allenes. researchgate.netresearchgate.net In the context of (tert-Butyldimethylsilyl)allene, palladium catalysis often facilitates the formation of allylsilanes. researchgate.net The regioselectivity of these reactions, determining whether the product is an allylsilane or a vinylsilane, can be controlled by the choice of ligands. researchgate.net For instance, smaller N-heterocyclic carbene (NHC) ligands on a palladium catalyst tend to favor the formation of allylsilanes. researchgate.net

Palladium-catalyzed reactions of allenes can proceed through different mechanistic pathways. One common pathway involves the formation of a π-allylpalladium complex. researchgate.net The nature of the nucleophile and the ligands on the palladium catalyst dictate the subsequent reaction steps. researchgate.net In some cases, palladium-catalyzed annulations of in situ generated strained cyclic allenes have been developed to produce fused heterocyclic products. nih.gov These reactions demonstrate the power of palladium catalysis in constructing complex molecular architectures from simple allene (B1206475) precursors. nih.gov

A study on the palladium-catalyzed semireduction of allenamides demonstrated that ligand choice can completely switch the regioselectivity. nih.gov Using a monodentate ligand like XPhos resulted in 1,2-semireduction to give allylic amides, while a bidentate ligand like BINAP led to 2,3-semireduction, yielding (E)-enamide derivatives. nih.gov This highlights the profound impact of ligand structure on the catalytic outcome.

Nickel-Catalyzed Processes

Nickel catalysis offers a complementary approach to palladium for allene transformations, often leading to different regioisomeric products. researchgate.net In the hydrosilylation of allenes, nickel catalysts, particularly those with larger N-heterocyclic carbene (NHC) ligands, selectively produce vinylsilanes. researchgate.net This is in direct contrast to palladium systems which, with smaller NHC ligands, yield allylsilanes. researchgate.net

A notable example is the nickel-catalyzed regio- and stereoselective 2,3-hydrosilylation of 1,1-disubstituted allenes. rsc.orgnih.gov In this system, the stereoselectivity is finely controlled by the ligand. rsc.orgnih.gov The use of phenyl dibenzophosphole as a ligand leads to the formation of (Z)-allylsilanes, whereas the bulkier tricyclohexylphosphine (B42057) (PCy3) favors the (E)-allylsilanes. rsc.orgnih.gov This control is attributed to ligand-induced steric effects and non-covalent interactions. rsc.orgnih.gov

Furthermore, nickel-catalyzed coupling reactions of terminal allenes, aldehydes, and silanes have been developed, affording allylic alcohols with high regioselectivity. The choice of both the silane (B1218182) and the ligand, such as Cyp3P, was found to be crucial for achieving good yields.

Rhodium-Catalyzed Processes

Rhodium catalysts are also employed in transformations of allenes, although the specific use with this compound is less documented in the provided results. However, broader studies on rhodium-catalyzed reactions provide insights into potential applications. For instance, rhodium-catalyzed acylnitrene transfer reactions have been studied mechanistically, highlighting the formation of rhodium nitrenoid intermediates. youtube.com These reactive species can undergo various transformations, suggesting potential for functionalizing allenes. The electronic properties of the rhodium complex, which can be tuned by ligands, are critical for its reactivity. youtube.com

Copper-Catalyzed Processes

Copper-catalyzed reactions have proven effective for various transformations of allenes, including those that are silylated. researchgate.netrsc.org The reaction of bis(tert-butyldiphenylsilyl)cuprate with allenes can produce both allylsilanes and vinylsilanes, with the regiochemistry being controllable by the reaction temperature. rsc.org At lower temperatures (-78°C), the reaction with electrophiles generally yields allylsilanes, while reactions with oxo compounds can produce vinylsilanes. researchgate.net

Copper catalysis is also utilized in three-component reactions to synthesize multifunctionalized allenes. researchgate.net For example, a copper-catalyzed 1,4-phosphinoylcyanation of 1,3-enynes has been developed. researchgate.net Additionally, copper-catalyzed trifluoromethylthiolation-peroxidation of allenes can yield products containing a vinyl-SCF3 moiety. rsc.org

Dual photo- and copper-catalysis has emerged as a powerful tool for allene synthesis from propargylic derivatives. nih.gov This method allows for the formation of trisubstituted allenenitriles with high regioselectivity. nih.gov The reaction proceeds under mild conditions and tolerates a variety of functional groups. nih.gov

Cobalt-Catalyzed Hydrofunctionalizations

Cobalt catalysts have shown utility in the hydrofunctionalization of unsaturated compounds. A cobalt-catalyzed hydrosilation/hydrogen-transfer cascade reaction has been reported as a novel route to silyl (B83357) enol ethers. nih.gov While the specific application to this compound is not detailed, the general mechanism involves a tandem reaction sequence under mild conditions with low catalyst loading. nih.gov This suggests the potential for cobalt catalysts to be applied in similar transformations of silylated allenes.

Elucidation of Catalytic Cycles and Rate-Determining Steps

Understanding the catalytic cycle and identifying the rate-determining step are crucial for optimizing reaction conditions and designing more efficient catalysts.

Palladium-Catalyzed Processes: In the palladium-catalyzed oxidative cross-coupling of two allenes, a proposed mechanism involves the initial coordination of one allene to the Pd(II) catalyst, followed by C-H bond cleavage to form a vinylpalladium intermediate. nih.gov Subsequent coordination of the second allene, carbopalladation, and β-hydride elimination lead to the final product. nih.gov Kinetic studies on the palladium-catalyzed racemization of allenes have explored the roles of both palladium(0) and palladium(II) species, which are present in the proposed catalytic cycle of decarboxylative couplings. ku.edu

Nickel-Catalyzed Processes: For the nickel-catalyzed hydrosilylation of 1,1-disubstituted allenes, the reaction is believed to proceed through a Ni(II) catalytic cycle. rsc.orgnih.gov The ligand plays a critical role in dictating the stereochemical outcome. rsc.orgnih.gov

Copper-Catalyzed Processes: In the copper-catalyzed three-component 1,4-phosphinoylcyanation of 1,3-enynes, the proposed mechanism starts with the generation of a phosphinoyl radical which adds to the enyne. researchgate.net A cyanocopper complex is also formed, and the catalytic cycle is completed by reductive elimination from a copper intermediate to form the product and regenerate the Cu(I) catalyst. researchgate.net

Rhodium-Catalyzed Processes: Mechanistic studies of rhodium-catalyzed acylnitrene transfer reactions suggest the formation of a metal nitrenoid species as a key intermediate. youtube.com The reaction is proposed to proceed through the binding of a dioxazolone to the rhodium catalyst, followed by decarboxylation to form the reactive nitrenoid. youtube.com

Rational Design of Ligands for Enhanced Regio- and Stereoselectivity

The rational design of ligands is a cornerstone of modern catalysis, enabling precise control over reaction outcomes.

Palladium-Catalyzed Processes: In palladium-catalyzed reactions of allenes, the choice of ligand is paramount for controlling regioselectivity. researchgate.net For example, in the hydrosilylation of allenes, smaller NHC ligands favor the formation of allylsilanes, while larger NHC ligands can lead to vinylsilanes. researchgate.net In the semireduction of allenamides, a switch from a monodentate ligand (XPhos) to a bidentate ligand (BINAP) completely reverses the regioselectivity. nih.gov

Nickel-Catalyzed Processes: Ligand design is also critical in nickel-catalyzed reactions. rsc.orgnih.gov In the hydrosilylation of 1,1-disubstituted allenes, the stereoselectivity is directly correlated with the steric properties of the phosphine (B1218219) ligand. rsc.orgnih.gov The use of phenyl dibenzophosphole leads to (Z)-allylsilanes, while the bulkier tricyclohexylphosphine yields the (E)-isomer. rsc.orgnih.gov This demonstrates how tuning the steric environment around the metal center can dictate the stereochemical outcome. The concept of ligand-switchable directing effects has also been demonstrated in nickel-catalyzed additions to alkynes, where the presence or absence of a phosphine additive can reverse the regioselectivity. nih.gov

Table of Ligand Effects on Selectivity

| Metal Catalyst | Reaction Type | Ligand | Product Selectivity |

|---|---|---|---|

| Palladium | Hydrosilylation of Allenes | Small NHC Ligands | Allylsilanes researchgate.net |

| Palladium | Hydrosilylation of Allenes | Large NHC Ligands | Vinylsilanes researchgate.net |

| Palladium | Semireduction of Allenamides | XPhos (monodentate) | 1,2-Semireduction (Allylic amides) nih.gov |

| Palladium | Semireduction of Allenamides | BINAP (bidentate) | 2,3-Semireduction ((E)-enamides) nih.gov |

| Nickel | Hydrosilylation of 1,1-Disubstituted Allenes | Phenyl Dibenzophosphole | (Z)-Allylsilanes rsc.orgnih.gov |

Theoretical and Computational Investigations of Tert Butyldimethylsilyl Allene Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory has emerged as a important method for investigating the intricate details of chemical reactions involving silylallenes. By calculating the electronic structure of molecules, DFT allows for the exploration of potential energy surfaces, the identification of stable intermediates and transition states, and the prediction of reaction outcomes. These computational approaches have been instrumental in unraveling the complexities of (tert-butyldimethylsilyl)allene's reactivity.

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations have been pivotal in mapping out the step-by-step pathways of reactions involving allenes, including silylallenes. These computational investigations typically begin with the identification of stationary points on the potential energy surface, which correspond to reactants, intermediates, transition states, and products. nih.gov By determining the geometries and relative energies of these species, a comprehensive reaction mechanism can be constructed.

For instance, in the context of transition-metal-catalyzed reactions of allenes, DFT has been employed to elucidate the mechanistic details of processes such as hydrosilylation. nih.gov These studies often reveal the intricate dance of bond-breaking and bond-forming events that occur during the reaction. The transition state, representing the highest energy point along the reaction coordinate, is of particular interest as its structure and energy determine the reaction rate. Computational analysis allows for the detailed characterization of these fleeting structures, providing insights that are often difficult to obtain through experimental means alone. nih.govsmu.edu

A general approach to computationally exploring a reaction mechanism involves:

Locating Stationary Points: Identifying the geometric structures of reactants, products, and any intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants (or intermediates) to products (or subsequent intermediates).

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. nih.gov

These calculations provide a detailed picture of the transformation, including the specific bonds that are being formed and broken in the transition state.

Computational Insights into Regio- and Stereoselectivity Control

One of the key challenges and areas of interest in the chemistry of allenes is controlling the regioselectivity and stereoselectivity of reactions. DFT calculations have proven to be an invaluable tool for understanding and predicting the outcomes of such reactions. rsc.org

In the copper-catalyzed hydrosilylation of terminal allenes, for example, DFT studies have been used to explain the observed preference for the formation of (E)-allylsilanes. nih.gov By calculating the energies of the different possible transition states leading to various regio- and stereoisomers, researchers can determine the most favorable reaction pathway. The transition state with the lowest free energy barrier will correspond to the major product observed experimentally. nih.gov

These computational models can take into account various factors that influence selectivity, including:

Steric Effects: The spatial arrangement of substituents on the allene (B1206475) and the incoming reagent.

Electronic Effects: The distribution of electron density in the allene and the catalyst.

Non-covalent Interactions: Subtle interactions, such as hydrogen bonding or van der Waals forces, that can stabilize certain transition states over others. rsc.org

The insights gained from these computational studies are not only crucial for understanding existing reactions but also for designing new and more selective synthetic methods.

Below is an interactive data table summarizing the calculated relative free energies of transition states for a model copper-catalyzed allene hydrosilylation, illustrating how DFT can predict stereoselectivity. nih.gov

| Transition State | Leading to Product | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| 21-ts | (E)-allylsilane | 23.7 | Major Product |

| 22-ts | (Z)-allylsilane | 25.0 | Minor Product |

| 23-ts | Vinylsilane | 25.4 | Minor Product |

Note: The data presented is based on a model system and is intended to be illustrative of the application of DFT in predicting selectivity. The specific values are taken from a study on a related allene system. nih.gov

Analysis of Bond Dissociation Energies and Electronic Effects in Silylallenes

Furthermore, DFT is used to analyze the electronic effects within the silylallene molecule. The silicon atom can exert significant electronic influence on the adjacent allene system. This can be understood by examining the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and spatial distributions of these orbitals provide insights into the molecule's ability to act as a nucleophile or an electrophile. The interaction of the silyl (B83357) group with the π-systems of the allene can alter the energy and localization of these frontier orbitals, thereby influencing the molecule's reactivity towards different reagents. longdom.org

Electronic effects that can be computationally analyzed include:

Inductive Effects: The electron-donating or -withdrawing nature of the silyl group.

Hyperconjugation: The interaction of the Si-C σ-bond with the allene π-system.

Orbital Energies: The absolute energies of the HOMO and LUMO, which relate to the ionization potential and electron affinity, respectively. researchgate.net

These computational analyses of BDEs and electronic effects provide a quantitative basis for understanding the reactivity patterns observed for this compound and other silylallenes.

Advanced Synthetic Applications and Future Research Perspectives for Tert Butyldimethylsilyl Allene

Strategic Building Block in Complex Molecule Synthesis

The precise arrangement of atoms in complex molecules, particularly natural products and pharmaceuticals, is critical to their function. nih.govnih.gov (tert-Butyldimethylsilyl)allene serves as a key building block in this endeavor, offering pathways to chiral structures and densely functionalized scaffolds. nih.gov

A significant application lies in the synthesis of axially chiral α-allenols. Research has demonstrated that the TBS group acts as a crucial sterically directing group. In reactions involving TBS-protected propargyl alcohols, aldehydes, and chiral secondary amines, the bulky silyl (B83357) group guides the approaching reagents, leading to the formation of α-allenols with high enantiomeric purity (96-99% ee). This method provides a reliable route to chiral allenes, which are valuable precursors for a wide range of biologically active compounds.

Furthermore, silylallenes, including the TBS variant, are instrumental in the synthesis of complex carbohydrates. In a notable example, a silyl-substituted allene (B1206475) undergoes bis-epoxidation, followed by an acetate-assisted elimination and a C-to-O silyl migration. This sequence efficiently produces a highly functionalized silyl enone as a single diastereomer, which is an advanced intermediate for carbohydrate synthesis. The strategic use of the silyl group is essential for controlling the stereochemical outcome of these transformations.

The utility of allenes extends to the total synthesis of natural products where they act as key coupling partners. nih.gov For instance, allenoates (allenes conjugated with an ester) have been employed in cycloaddition reactions to construct the core of molecules like hebelophyllene E and in asymmetric annulations to generate key intermediates for actinophyllic acid. nih.gov These examples, while not all directly using the TBS-allene, highlight the strategic importance of the allene functional group, for which this compound is a key synthetic precursor.

Table 1: Applications of Silylallenes in Complex Synthesis

| Application Area | Key Transformation | Role of Silyl Group | Resulting Structure |

|---|---|---|---|

| Chiral Allenols | Asymmetric synthesis from propargylic alcohols | Steric directing group | Axially chiral α-allenols |

| Carbohydrates | Diastereoselective bis-epoxidation/rearrangement | Stereochemical control | Functionalized silyl enones |

Contributions to Advanced Materials Science and Polymer Chemistry

The application of this compound in materials science and polymer chemistry is an area of growing interest, primarily leveraging the unique reactivity of the allene functional group. While direct polymerization of this compound is not widely documented, the broader field of polyallene synthesis points to its potential.

A key development in this area is the Ring-Opening Metathesis Polymerization (ROMP) of cyclic allenes using Grubbs-type catalysts. bohrium.comunist.ac.kr This method produces polymers with allene units integrated directly into the polymer backbone, known as poly(allenamer)s. bohrium.com These materials are notable for their high carbon content and the presence of reactive allene groups that can be modified after polymerization. unist.ac.krresearchgate.net

One of the significant post-polymerization modifications demonstrated is hydrosilylation, which introduces silyl groups onto the polyallene backbone. bohrium.comunist.ac.kr This functionalization can alter the material's properties, such as solubility, thermal stability, and adhesion. Given the established reactivity, this compound could serve as a valuable monomer or chain transfer agent in such polymerizations to directly incorporate the robust TBS-silyl ether functionality into the polymer structure, potentially imparting enhanced thermal stability and lipophilicity.

Although not a direct polymerization of the title compound, related research shows that hybrid copolymerization can create statistical copolymers from different monomer types, such as ethylene (B1197577) oxide and tert-butyl methacrylate. mdpi.com This opens a speculative avenue for incorporating allene monomers like the TBS-allene into copolymers with unique properties for applications like solid-state electrolytes. mdpi.com The field remains underexplored, but the potential to create novel functional materials from allene-containing polymers is clear. unist.ac.kr

Development of Novel Reaction Methodologies and Unprecedented Reactivity

The interplay between the allene's orthogonal π-systems and the bulky silyl group in this compound has led to the discovery of novel reaction pathways and unique reactivity patterns, particularly concerning reaction selectivity.

A prominent example is the silylcupration of allenes, where the identity of the silyl group significantly influences the reaction's outcome. Research has shown that bis(tert-butyldiphenylsilyl)cuprate reacts with allene with a different regiochemistry compared to bis(phenyldimethylsilyl)cuprate. rsc.org This regioselectivity—the preferential formation of one constitutional isomer over another—can also be controlled by adjusting the reaction temperature. rsc.orgresearchgate.netmasterorganicchemistry.com At lower temperatures (-78°C), the reaction intermediate formed from silylcuprate addition to allene reacts with most electrophiles to yield allylsilanes. researchgate.net However, at higher temperatures or with different reagents, vinylsilanes can be formed. rsc.orgresearchgate.net This tunable reactivity allows chemists to selectively synthesize either allylsilane or vinylsilane products, which are both versatile intermediates in organic synthesis.

The development of Lewis base-catalyzed cycloadditions of allene ketones with unsaturated pyrazolones is another area where high regioselectivity is achieved. rsc.org While not specific to TBS-allene, these methodologies highlight the controlled reactivity of the allene moiety, which is a core feature of the title compound. Furthermore, palladium-catalyzed Negishi coupling reactions of lithiated 1-aryl-3-alkylpropadienes provide a highly regioselective route to trisubstituted allenes. organic-chemistry.org

The TBS group itself is well-known as a robust protecting group for hydroxyl functions, and its installation via tert-butyldimethylsilyl chloride is a cornerstone of organic synthesis. chemicalbook.com The unique electronic and steric properties of the silyl group in this compound thus provide a dual function: directing reactivity and providing a stable, yet cleavable, handle for further synthetic elaboration.

Table 2: Regioselectivity in the Silylcupration of Allene

| Silylcuprate Reagent | Reaction Temperature | Major Product Type | Reference |

|---|---|---|---|

| Bis(tert-butyldiphenylsilyl)cuprate | -78 °C | Allylsilane | researchgate.net |

| Bis(tert-butyldiphenylsilyl)cuprate | Controlled (higher temp) | Vinylsilane | rsc.org |

Emerging Directions and Unexplored Avenues in Silylallene Chemistry

The chemistry of this compound and related silylallenes is far from fully explored, with several promising avenues for future research. The unique reactivity of these compounds positions them as ideal candidates for tackling ongoing challenges in synthesis and materials science. mdpi.com

One major emerging direction is the expanded use of chiral allenes in the synthesis of complex natural products and pharmaceuticals. nih.gov While foundational methods exist, the application of these building blocks to intricate, multi-step syntheses remains an area ripe for discovery. nih.gov Generalizing the intramolecular trapping reactions of transient cyclic allenes, derived from silylallene precursors, could provide rapid access to complex heterocyclic frameworks.

The development of novel catalytic systems for allene cycloadditions is another key frontier. mdpi.com While many cycloaddition reactions are known, achieving high stereoselectivity, especially in the synthesis of pharmaceutically relevant compounds, requires further innovation. Future work will likely focus on designing new chiral catalysts that can control the facial selectivity of reactions involving silylallenes.

In materials science, the creation of well-defined polyallenes through methods like ROMP is just beginning. researchgate.net Future research will likely explore the polymerization of functionalized cyclic allenes, including those bearing silyl groups, to create materials with tailored properties. These poly(allenamer)s could serve as reactive scaffolds for post-polymerization modifications, leading to new functional materials for electronics, optics, or biomedical applications. The field of allene-derived transition metal complexes also remains highly underexplored and could lead to new catalysts and materials.

Finally, the fundamental reactivity of silylallenes continues to offer surprises. Exploring their reactions under different catalytic conditions (e.g., gold, palladium, rhodium catalysis) and with a wider range of reaction partners will undoubtedly uncover new, synthetically useful transformations. mdpi.com

Q & A

Q. What are the established synthetic protocols for (tert-butyldimethylsilyl)allene, and how do their yields and conditions compare?

The synthesis of this compound typically involves silylation of propargyl alcohol derivatives. Two validated methods include:

- Mitsunobu Reaction : Reaction of propargyl alcohol with tert-butyldimethylsilyl chloride (TBSCl) under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine). This method yields ~70% product as a colorless liquid after purification via flash chromatography .

- Hydroboration-Alkyne Functionalization : Starting from (S)-3-octin-1-ol, protection with TBSCl followed by hydroboration with dicyclohexylborane (1.1 eq.) in CH₂Cl₂ achieves stereocontrol, yielding diastereomerically enriched products (>99:1 er) .

Key Considerations : The Mitsunobu method is simpler for bulk synthesis, while hydroboration allows stereochemical precision.

Q. How is this compound utilized as a protecting group in complex molecule synthesis?

The tert-butyldimethylsilyl (TBS) group is widely used to protect hydroxyl or propargyl alcohol moieties in multistep syntheses. For example:

- In the synthesis of CHNQD-01281 (a bladder cancer inhibitor), TBSCl protects the 7-OH group of brefeldin A (BFA), enabling selective esterification at other sites. Deprotection is achieved with TBAF·3H₂O, restoring the hydroxyl group without disrupting sensitive functionalities .

- In carbohydrate chemistry, TBS protection ensures regioselective glycosylation or oxidation, as seen in QS-21-Xylose adjuvant synthesis .

Advanced Research Questions

Q. How does stereochemical control in this compound derivatives influence their reactivity in asymmetric catalysis?

The stereochemistry of TBS-protected allenes critically impacts their behavior in hydroboration and aldol reactions. For instance:

- Hydroboration of (S)-TBS-allene with dicyclohexylborane generates a chiral borane intermediate, which adds to aldehydes (e.g., isobutyraldehyde) to produce syn-1,3-diols with >99:1 enantiomeric ratio. Minor anti-diastereomers arise from competing reaction pathways, necessitating low-temperature (-78°C) conditions to minimize epimerization .

- Steric hindrance from the TBS group directs regioselectivity in cycloadditions, favoring endo-transition states in Diels-Alder reactions .

Q. What mechanistic insights explain the thermal decomposition pathways of this compound under pyrolysis conditions?

Kinetic studies on allene pyrolysis reveal that TBS-allenes decompose via radical-mediated pathways, forming C₃H₄ intermediates that participate in hydrocarbon growth. Key findings include:

- Competing Pathways : TBS-allenes exhibit slower decomposition rates compared to methyl acetylene, favoring cyclization over fragmentation. This is attributed to steric stabilization of transition states by the bulky TBS group .

- Benzene Formation : C₃H₄ intermediates from TBS-allenes contribute to benzene formation via cyclotrimerization, a process relevant to combustion and astrochemistry .

Q. How can this compound derivatives be analyzed quantitatively in complex matrices?

Derivatization with silylation agents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) enhances volatility for GC-MS analysis. For example:

- In Mars analogue samples, TBS derivatization enabled detection of low-abundance organic compounds, with detection limits <1 ppb. This method is critical for extraterrestrial organic analysis .

- HR-MS (High-Resolution Mass Spectrometry) with exact mass matching (e.g., [M+H]⁺ = 311.2401 for C₁₈H₃₅O₂Si) ensures unambiguous identification .

Q. What biological activities are associated with TBS-allene derivatives, and how does the silyl group modulate efficacy?

- Enzyme Inhibition : TBS-allenes incorporated into nucleoside analogues act as potent kinase inhibitors by mimicking ATP-binding motifs. The hydrophobic TBS group enhances membrane permeability .

- Antiviral Activity : In CHNQD-01281, the TBS group stabilizes the molecule against metabolic degradation, prolonging its cytotoxic effects on bladder cancer cells .

Methodological Best Practices

- Stereochemical Validation : Always confirm enantiomeric excess (e.g., via chiral HPLC or NMR with chiral shift reagents) after asymmetric syntheses .

- Deprotection Optimization : Use TBAF·3H₂O in THF at 0°C to avoid over-desilylation of sensitive substrates .

- Thermal Studies : Employ pulse-heated shock tubes or microreactors to study pyrolysis kinetics, ensuring minimal side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.